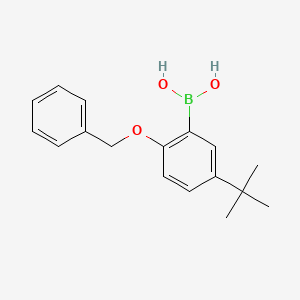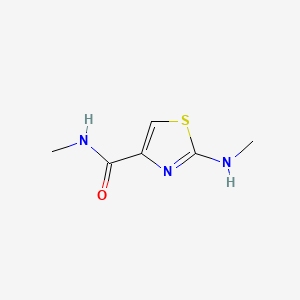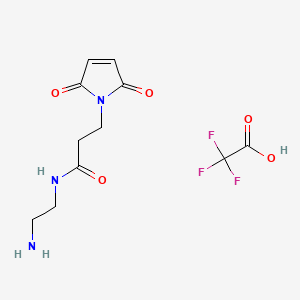
5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene is an organic compound with the molecular formula C8H7BrClNO3. It is a derivative of benzene, substituted with bromine, chlorine, ethoxy, and nitro groups. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Mechanism of Action
Mode of Action
The mode of action of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene is likely to involve electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes further reactions, leading to the final product .
Pharmacokinetics
Its molecular weight of 28051 suggests that it could potentially be absorbed and distributed in the body
Result of Action
Given its potential for electrophilic aromatic substitution , it could potentially lead to changes in the structure and function of target molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature, as suggested by its storage conditions of 2-8°C . Additionally, its efficacy could be influenced by factors such as pH, presence of other molecules, and the specific biological environment within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene typically involves multi-step organic reactions. One common method starts with the nitration of 1-chloro-2-ethoxybenzene to introduce the nitro group. This is followed by bromination to add the bromine atom to the benzene ring. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or a brominating agent for the bromination step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized for yield and purity, often requiring precise control of reaction conditions such as temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of electron-withdrawing groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin and hydrochloric acid.
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
Reduction: The reduction of the nitro group yields 5-Bromo-1-chloro-2-ethoxy-3-aminobenzene.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-nitrobenzene
- 1-Chloro-2-nitrobenzene
- 2-Ethoxy-1-nitrobenzene
Uniqueness
5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene is unique due to the combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms, along with the ethoxy and nitro groups, makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
5-bromo-1-chloro-2-ethoxy-3-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO3/c1-2-14-8-6(10)3-5(9)4-7(8)11(12)13/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTUDOOUHIAOAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742879 |
Source


|
| Record name | 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-18-9 |
Source


|
| Record name | 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B578652.png)
![6-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane]](/img/structure/B578656.png)
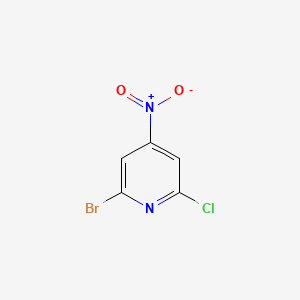
![3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B578658.png)
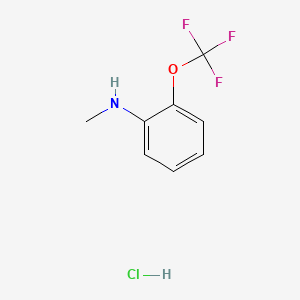
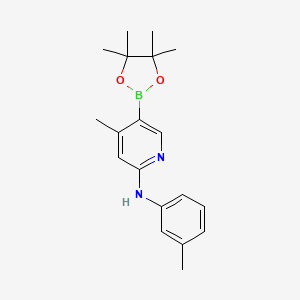
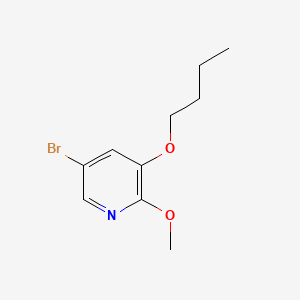

![Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B578666.png)

![Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B578669.png)
